(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
CAS No.: 60856-51-1
Cat. No.: VC21198394
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60856-51-1 |
---|---|
Molecular Formula | C11H16ClNO3 |
Molecular Weight | 245.7 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 |
Standard InChI Key | XECHCUXLJZQHOJ-SCYNACPDSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl |
SMILES | CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl |
Canonical SMILES | CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl |
Introduction
Physical and Chemical Properties
Understanding the physicochemical properties of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is essential for its proper handling and application in research settings. The compound demonstrates specific characteristics that make it valuable in various synthetic pathways.
Basic Properties
The following table summarizes the fundamental physical and chemical properties of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride:
Property | Value |
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CAS Number | 60856-51-1 |
Molecular Formula | C₁₁H₁₆ClNO₃ |
Molecular Weight | 245.7 g/mol |
Appearance | White Powder |
Storage Conditions | 2-8°C |
Stereochemistry | (2S,3R) configuration |
The compound contains 16 heavy atoms with 6 aromatic heavy atoms and a fraction Csp3 of 0.36. Its structure includes 5 rotatable bonds, providing flexibility for various conformational arrangements .
Solubility and Partition Properties
The solubility characteristics of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride are critical for its application in various chemical processes:
Property | Value |
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Log S (ESOL) | -0.82 |
Solubility | 37.2 mg/ml; 0.152 mol/l |
Solubility Class | Very soluble |
Log S (Ali) | -0.27 |
Solubility (Ali) | 133.0 mg/ml; 0.543 mol/l |
Log S (SILICOS-IT) | -2.05 |
Solubility (SILICOS-IT) | 2.2 mg/ml; 0.00895 mol/l |
These values indicate that the compound has good water solubility, which is advantageous for its use in aqueous reaction conditions .
Structural Information
Chemical Structure and Representation
The structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride features a benzyl group attached to the oxygen atom of a threonine derivative, forming an ether linkage that serves as a protective group for the hydroxyl functionality.
Representation Type | Value |
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Standard InChI | InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 |
Standard InChIKey | XECHCUXLJZQHOJ-SCYNACPDSA-N |
Canonical SMILES | CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl |
Isomeric SMILES | CC@HOCC1=CC=CC=C1.Cl |
The structure contains several important functional groups that contribute to its chemical behavior:
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An amino group at position 2 with S-configuration
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A methyl group at position 3
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A benzyloxy substitution at position 3
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A carboxylic acid group
Topological and Surface Properties
The topological polar surface area (TPSA) of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is 72.55 Ų, which is within the range typically associated with good membrane permeability. This property, combined with its other physicochemical characteristics, contributes to its high gastrointestinal absorption potential .
The compound contains 2 hydrogen bond donors and 4 hydrogen bond acceptors, which influence its interaction with biological systems and its solubility in various solvents .
Synthesis Methods
Several methods have been developed for the synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, focusing on maintaining the specific stereochemistry required for its applications.
Esterification Approach
One documented synthetic route involves the esterification of O-benzyl-L-threonine using specific coupling reagents:
The carboxylic acid moiety of O-benzyl-L-threonine can be esterified using isoamyl alcohol and N,N,N′,N′-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uraniumhexafluorophosphate (HCTU) as a coupling reagent. This approach allows for selective functionalization of the carboxylic acid group while preserving the stereochemistry at the chiral centers .
Protection and Deprotection Strategy
Another synthetic approach involves a protection-deprotection sequence:
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Starting with N-Boc-L-threonine, the secondary alcohol group is protected with a benzyl group
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The carboxylic acid moiety may be esterified using appropriate conditions
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The N-Boc protecting group is removed under acidic conditions to yield the hydrochloride salt of the desired compound
This method allows for controlled functionalization and protection of specific reactive groups during the synthesis process.
Applications in Research and Chemical Synthesis
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride serves multiple important functions in research and pharmaceutical development.
Peptide Synthesis Applications
In peptide chemistry, this compound is utilized as a building block with specific advantages:
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It serves as a protected form of threonine, where the hydroxyl group is masked by the benzyl group to prevent unwanted side reactions during peptide coupling.
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The specific stereochemistry at positions 2 and 3 allows for the synthesis of peptides with precise three-dimensional structures.
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It contributes to the development of peptide-based therapeutics with defined conformational properties .
Role in Pharmaceutical Development
The compound plays a significant role in pharmaceutical research:
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It functions as a starting material or intermediate for the synthesis of various drugs, particularly those requiring specific stereochemistry.
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Its use contributes to the development of compounds with specific pharmacological effects.
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The presence of the protected hydroxyl group allows for selective reactivity at other positions .
Protecting Group Chemistry
One of the primary applications of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is in protecting group chemistry:
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It prevents the active groups of amino acids from being modified or destroyed during certain chemical reactions.
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It protects against enzyme-catalyzed reactions that might otherwise affect the amino acid structure.
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It enables the selective modification of specific functional groups within complex molecules .
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